

Application Note: A Validated HPLC-UV Method for the Quantification of Lanosol

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Compound of Interest

Compound Name: *Lanosol*

Cat. No.: *B1195854*

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Introduction

Lanosol (2,3-dibromo-4,5-dihydroxybenzyl alcohol) is a bromophenolic compound naturally occurring in various species of red algae, such as *Vertebrata lanosa*. These compounds are noted for a range of bioactivities, including antimicrobial and antioxidant effects, making them of interest for pharmaceutical and nutraceutical research. Accurate quantification of **Lanosol** is crucial for evaluating its potency, ensuring quality control of natural extracts, and conducting pharmacokinetic studies.

It is important to distinguish **Lanosol** from Lanosterol, a structurally different molecule. Lanosterol is a key triterpenoid intermediate in the biosynthesis of cholesterol in animals and fungi. Recent studies have implicated Lanosterol Synthase (LSS), the enzyme that produces lanosterol, in promoting tumor progression through the activation of signaling pathways like the MAPK/JNK and Src/MAPK pathways.^{[1][2][3]} While distinct from **Lanosol**, the shared "Lano-" prefix, originating from lanolin (wool fat) where lanosterol is abundant, can cause confusion. This note focuses exclusively on the analytical quantification of the bromophenol **Lanosol**.

This application note provides a detailed, fully validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with Ultraviolet (UV) detection for the selective and precise quantification of **Lanosol**.^{[4][5]}

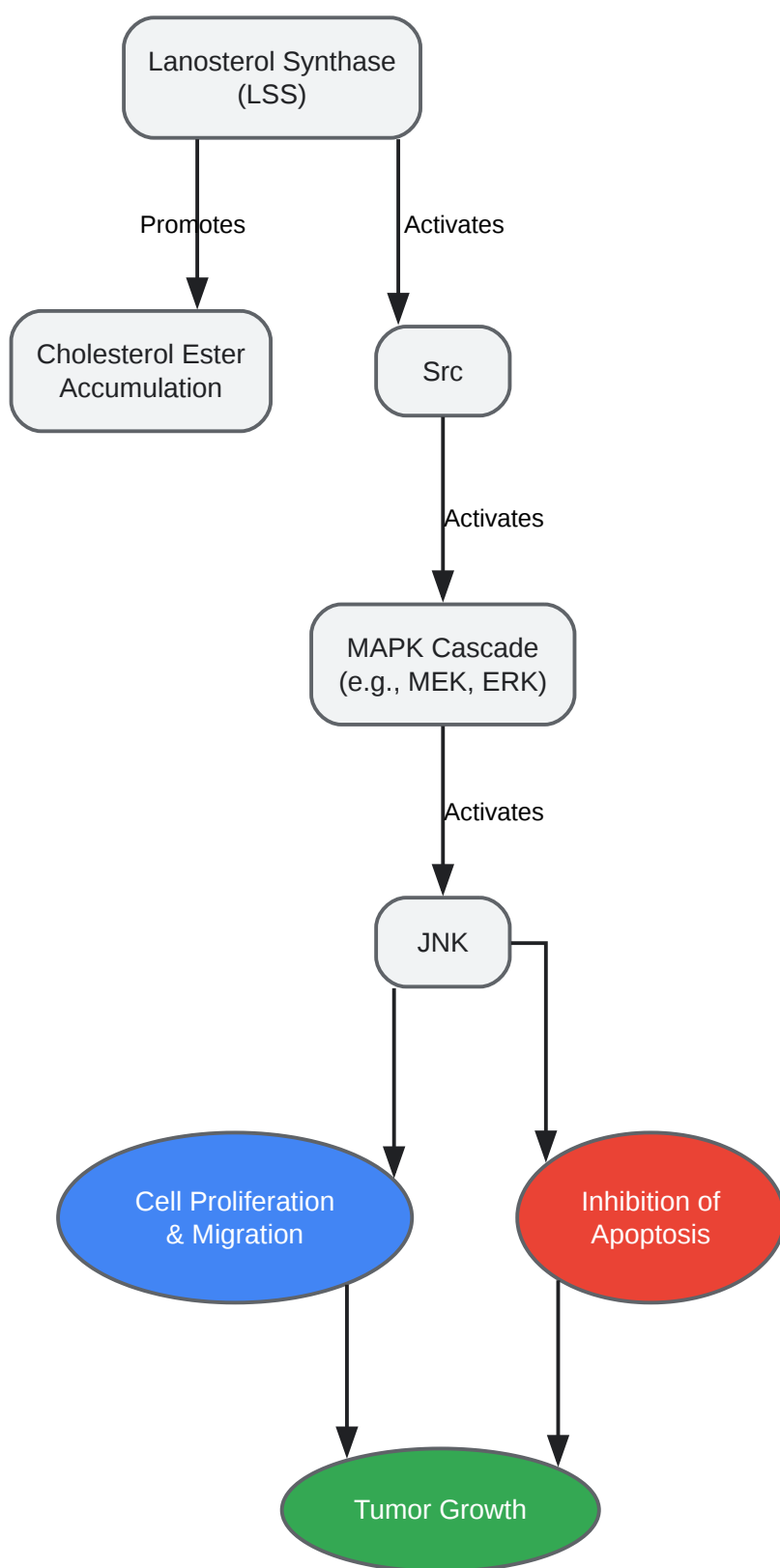
Principle of the Method

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their polarity.^{[6][7]} In this method, a non-polar stationary phase (C8) is used with a polar mobile phase (a mixture of water and acetonitrile). **Lanosol**, being a moderately polar molecule, interacts with the stationary phase. By gradually increasing the concentration of the organic solvent (acetonitrile) in the mobile phase—a technique known as gradient elution—**Lanosol** is released from the column at a specific time, known as its retention time.^{[8][9]}

Following separation, the compound passes through a UV-Vis detector. The molecule absorbs light at a specific wavelength (210 nm), and the amount of light absorbed is directly proportional to its concentration in the sample. This relationship allows for precise quantification by comparing the sample's absorbance to a calibration curve generated from standards of known concentrations.^[4]

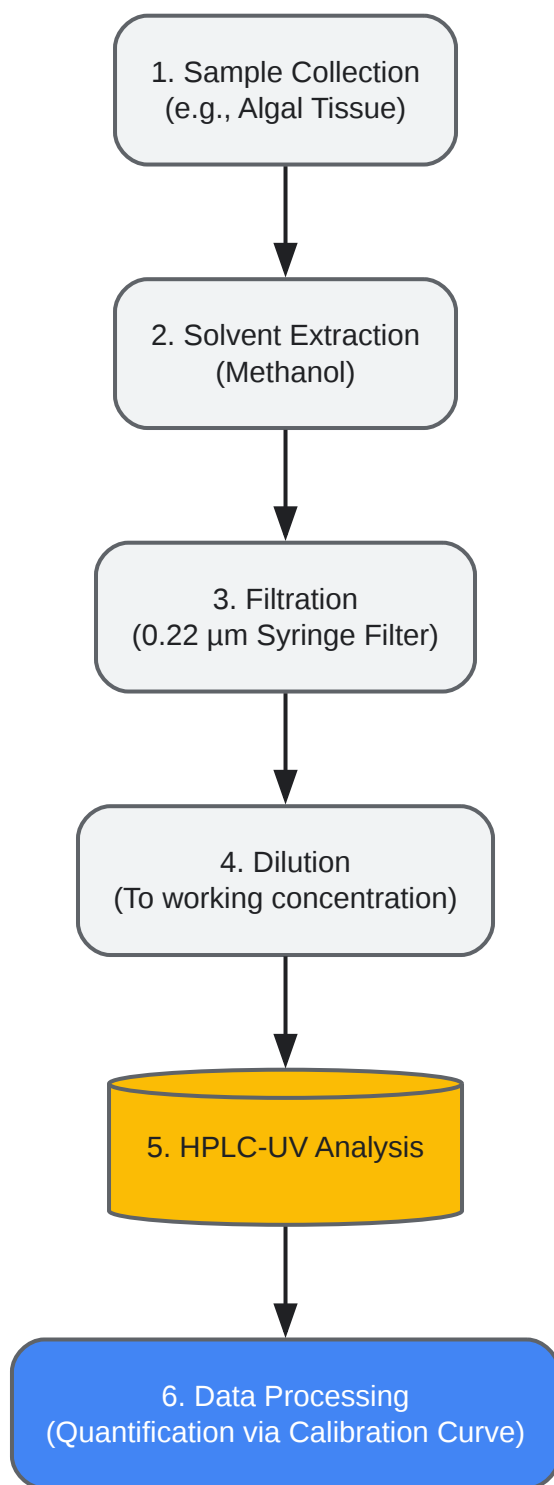
Visualized Protocols and Pathways

The following diagrams illustrate the key biological pathway relevant to related compounds and the experimental workflow for **Lanosol** quantification.



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Figure 1: Lanosterol Synthase (LSS) and MAPK/JNK Signaling Pathway.[1][2]



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Figure 2: Experimental Workflow for **Lanosol** Quantification.

Experimental Protocols

This section details the materials, instrumentation, and procedures required to perform the **Lanosol** quantification.

- **Lanosol** analytical standard ($\geq 98\%$ purity)
- Acetonitrile (HPLC grade)
- Water (HPLC grade or ultrapure)
- Trifluoroacetic acid (TFA)
- Methanol (ACS grade or higher)
- Syringe filters (0.22 μm , PTFE or nylon)
- HPLC vials with septa
- A High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or Quaternary Gradient Pump
 - Degasser
 - Autosampler
 - Column Thermostat
 - UV-Vis or Diode Array Detector (DAD)
- Analytical Balance
- Vortex Mixer
- Ultrasonic Bath
- Mobile Phase A: 0.05% TFA in Water. Add 0.5 mL of TFA to 1 L of HPLC-grade water.
- Mobile Phase B: 0.05% TFA in Acetonitrile. Add 0.5 mL of TFA to 1 L of HPLC-grade acetonitrile.

- **Lanosol** Stock Standard (1 mg/mL): Accurately weigh 10 mg of **Lanosol** standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
- Working Standards: Prepare a series of working standards by serially diluting the stock standard with the mobile phase (at initial gradient conditions) to create concentrations ranging from approximately 0.1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

This protocol is a general guideline for solid matrices like dried algae and should be optimized for specific sample types.[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Homogenization: Weigh approximately 100 mg of the dried, ground sample material into a centrifuge tube.
- Extraction: Add 5 mL of methanol to the tube. Vortex vigorously for 1 minute, then sonicate for 15 minutes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet solid debris.
- Filtration: Carefully draw the supernatant and filter it through a 0.22 µm syringe filter into a clean HPLC vial.[\[10\]](#)
- Dilution: The sample may require further dilution with the mobile phase to ensure the **Lanosol** concentration falls within the linear range of the calibration curve.

The following parameters have been validated for the effective separation and quantification of **Lanosol**.[\[4\]](#)[\[5\]](#)

Parameter	Condition
HPLC Column	Phenomenex Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent
Mobile Phase	A: Water with 0.05% TFAB: Acetonitrile with 0.05% TFA
Gradient Elution	2% B to 20% B (0-0.1 min)20% B to 50% B (0.1-15 min)50% B to 70% B (15-35 min)
Flow Rate	0.25 mL/min
Column Temperature	30 °C
Detection	210 nm
Injection Volume	5 µL
Run Time	Approximately 40 minutes

Data Presentation: Method Validation Summary

The analytical method was validated according to ICH guidelines for selectivity, linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantification (LOQ).[\[4\]](#)[\[5\]](#)[\[13\]](#) The results confirm the method is reliable and robust for its intended purpose.

Table 1: Linearity The linearity of the method was evaluated by analyzing a series of standard solutions. The coefficient of determination (R^2) indicates the fit of the calibration curve.

Compound	Linear Range (µg/mL)	R^2
Lanosol	0.1 - 50	≥ 0.999

Table 2: Limits of Detection (LOD) and Quantification (LOQ) LOD is the lowest concentration of analyte that can be reliably detected, while LOQ is the lowest concentration that can be accurately quantified.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Compound	LOD (µg/mL)	LOQ (µg/mL)
Lanosol	< 0.04	< 0.12

Table 3: Precision Precision was determined by analyzing replicate samples on the same day (Intra-day) and on different days (Inter-day). It is expressed as the Relative Standard Deviation (%RSD).[4][5][13]

Compound	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)
Lanosol	≤ 6.28%	≤ 5.21%

Table 4: Accuracy Accuracy was assessed by spiking a known sample matrix with known amounts of **Lanosol** standard at three different concentration levels (low, medium, high) and calculating the percent recovery.[4][5]

Spike Level	Mean Recovery (%)
Low	95.70 - 104.30
Medium	95.20 - 104.80
High	95.07 - 104.93

Conclusion

The RP-HPLC-UV method described in this application note is selective, linear, precise, and accurate for the quantification of **Lanosol**. With a low limit of quantification and proven robustness, this protocol is highly suitable for routine quality control, phytochemical analysis, and advanced research in drug development. The detailed experimental steps and clear validation data provide a solid foundation for scientists to implement this method effectively in their laboratories.

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